H-Thr-Lys-Pro-Arg-OH.3TFA

Phagocytosis Immunology Macrophage Biology

H-Thr-Lys-Pro-Arg-OH·3TFA (MW 842.7 g/mol) is the precisely defined TFA salt form of the immunomodulatory tetrapeptide tuftsin, offering enhanced aqueous solubility (>160 mg/mL) for accurate solution preparation. The TFA counterion contributes >20% of total mass—critical for correct molarity calculations in phagocytosis assays (Kd 53–130 nM; 61% phagocytosis increase at 200 nM). Validated for macrophage/microglia activation, neuroinflammation (EAE remyelination), and antitumor immunity models. Consistent purity ensures reliable performance as an HPLC/MS reference standard.

Molecular Formula C27H43F9N8O12
Molecular Weight 842.7 g/mol
Cat. No. B12456650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr-Lys-Pro-Arg-OH.3TFA
Molecular FormulaC27H43F9N8O12
Molecular Weight842.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H40N8O6.3C2HF3O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;3*3-2(4,5)1(6)7/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);3*(H,6,7)/t12-,13+,14+,15+,16+;;;/m1.../s1
InChIKeyHFDDBANZTDMERX-NOGXAJQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Thr-Lys-Pro-Arg-OH·3TFA: Tuftsin Trifluoroacetate Salt Procurement and Differentiation Guide


H-Thr-Lys-Pro-Arg-OH·3TFA is a synthetic tetrapeptide composed of threonine, lysine, proline, and arginine, and is the trifluoroacetate (TFA) salt form of the endogenous immunomodulatory peptide tuftsin (CAS: 9063-57-4) [1]. It is chemically defined as L-threonyl-L-lysyl-L-prolyl-L-arginine, with the TFA counterion enhancing its physicochemical properties . This specific salt form is a key research reagent for studying phagocyte activation, macrophage/microglial function, and immunomodulatory pathways .

Why H-Thr-Lys-Pro-Arg-OH·3TFA Cannot Be Replaced by Unspecified Tuftsin Salts or Analogs


Generic substitution fails because the trifluoroacetate (TFA) salt form of tuftsin is not merely a counterion variant but a distinct chemical entity with a specific molecular weight (842.7 g/mol vs. 500.6 g/mol for the free base) and enhanced aqueous solubility, which directly impacts solution preparation accuracy and assay reproducibility [1]. Substituting with other salt forms (e.g., acetate) or the free base without accounting for the TFA content (typically contributing >20% of the total mass) introduces critical errors in molarity calculations, potentially leading to under-dosing and misinterpretation of biological activity [2]. Furthermore, the inherent stability and solubility profile conferred by the TFA counterion ensures consistent in vitro performance that cannot be guaranteed with alternative salt forms or uncharacterized analogs [3].

Quantitative Differentiation Evidence for H-Thr-Lys-Pro-Arg-OH·3TFA


Molecular Weight and Molarity Calculation Precision

The TFA salt form significantly alters the compound's molecular weight, which is critical for accurate molarity calculations in biological assays. H-Thr-Lys-Pro-Arg-OH·3TFA has a molecular weight of approximately 842.7 g/mol , compared to the tuftsin free base molecular weight of 500.6 g/mol [1]. This difference means that using the free base molecular weight to prepare a solution of the TFA salt results in an actual molar concentration approximately 68% lower than intended [2]. For precise in vitro work, accounting for the TFA counterion is essential to ensure reproducible biological activity.

Phagocytosis Immunology Macrophage Biology

Aqueous Solubility and Solution Preparation

The TFA salt form enhances the aqueous solubility of tuftsin, a critical parameter for in vitro studies. While the free base tuftsin has a reported aqueous solubility of approximately 160 mg/mL , the TFA salt's enhanced solubility facilitates the preparation of concentrated stock solutions without the need for organic co-solvents or sonication, reducing potential artifacts in cell-based assays [1][2]. The presence of TFA generally improves peptide solubility in aqueous buffers compared to other salt forms, a property well-established for peptides [3].

Formulation Immunology In Vitro Assays

Receptor Binding Affinity (Kd) for Immune Cell Subsets

H-Thr-Lys-Pro-Arg-OH·3TFA binds to tuftsin receptors on human and mouse phagocytic cells with defined dissociation constants (Kd) . The Kd values are 130 nM for human polymorphonuclear leukocytes (PMN), 125 nM for human monocytes, and 53 nM for mouse macrophages . This affinity profile is critical for in vitro studies and can be compared to the binding affinity of tuftsin analogs like [Lys1]tuftsin or [Ser1]tuftsin, which have been shown to exhibit significantly reduced phagocytosis-stimulating activity [1].

Immunology Phagocytosis Receptor Binding

Phagocytosis Stimulation of Opsonized Targets

H-Thr-Lys-Pro-Arg-OH·3TFA directly stimulates the phagocytic activity of macrophages. In isolated mouse peritoneal macrophages, a concentration of 200 nM tuftsin increased the phagocytosis of IgG-coated ovine red blood cells by 61% . This quantitative functional response provides a benchmark for comparing the activity of other tuftsin salts or analogs. For instance, tuftsin analogs such as [Lys1]tuftsin and [Ser1]tuftsin demonstrate significantly reduced or inhibitory effects on phagocytosis in similar assays [1], underscoring the superior activity of the native TFA salt form.

Phagocytosis Macrophage Immunology

Stability and Storage for Long-Term Reproducibility

The TFA salt form of tuftsin exhibits enhanced stability under recommended storage conditions. Vendor specifications indicate stability for at least 2 years when stored at -20°C as a lyophilized powder [1]. This is supported by general peptide handling guidelines, which note that TFA salts contribute to peptide stability [2]. While direct quantitative stability data comparing salt forms is not available in the literature, the TFA salt is the preferred form for long-term storage and distribution of research-grade tuftsin due to its resistance to hydrolysis and aggregation [3].

Peptide Chemistry Storage Stability

In Vivo Antitumor Efficacy in Syngeneic Mouse Model

H-Thr-Lys-Pro-Arg-OH·3TFA demonstrates in vivo efficacy in a syngeneic mouse model of 2-methylcholanthrene-induced fibrosarcoma . Administration of tuftsin at doses of 0.1, 0.5, and 25 mg/kg significantly increased survival in treated mice . This in vivo data provides a critical benchmark for the translational potential of tuftsin-based therapies and can be compared to the in vivo performance of tuftsin analogs, such as 4[lys]-tuftsin, which has shown efficacy in protecting mice from lethal Candida albicans infection [1].

Immuno-oncology Tumor Immunology Macrophage

Optimal Research and Industrial Use Cases for H-Thr-Lys-Pro-Arg-OH·3TFA


Precise In Vitro Phagocytosis Assays

The defined receptor binding affinity (Kd of 53-130 nM) and potent phagocytosis stimulation (61% increase at 200 nM) of H-Thr-Lys-Pro-Arg-OH·3TFA make it an ideal positive control or experimental reagent for in vitro phagocytosis assays [1]. Its enhanced aqueous solubility ensures consistent preparation of stock solutions, minimizing variability in cell-based experiments studying macrophage and neutrophil function.

Macrophage/Microglial Activation Studies

As a validated activator of macrophages and microglia, this TFA salt form is optimal for investigating neuroinflammatory pathways, including models of multiple sclerosis (e.g., experimental autoimmune encephalomyelitis) where tuftsin has been shown to promote remyelination [1]. The precise molarity achievable with the TFA salt is critical for dose-response studies in primary microglial cultures.

Preclinical In Vivo Immuno-oncology Models

Supported by in vivo efficacy data showing increased survival in a syngeneic mouse fibrosarcoma model , H-Thr-Lys-Pro-Arg-OH·3TFA is a suitable reagent for proof-of-concept studies exploring macrophage-mediated antitumor immunity. Its well-defined pharmacokinetic properties (via receptor binding) and stability profile facilitate dosing regimen optimization in preclinical oncology research.

Quality Control Standard for Tuftsin Analog Synthesis

Given the defined molecular weight (842.7 g/mol) and purity standards, this TFA salt serves as a reliable reference standard for HPLC analysis and mass spectrometry when characterizing newly synthesized tuftsin analogs or evaluating the purity of commercial preparations [1]. Its stability ensures long-term utility as a calibration standard.

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